![molecular formula C14H9F3N2O3 B2513240 4-nitro-N-[4-(trifluorometil)fenil]benzamida CAS No. 7607-41-2](/img/structure/B2513240.png)
4-nitro-N-[4-(trifluorometil)fenil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide structure
Aplicaciones Científicas De Investigación
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the nitro-trifluoromethyl benzene derivative with an appropriate amine.
Industrial Production Methods
Industrial production of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Reduction: The major product is 4-amino-N-[4-(trifluoromethyl)phenyl]benzamide.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- 4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Uniqueness
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzamide structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-3-5-11(6-4-10)18-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUCEKQVOWOZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)
![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)
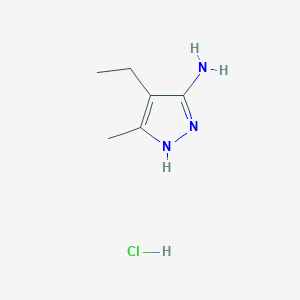
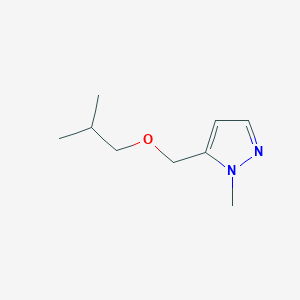
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2513172.png)
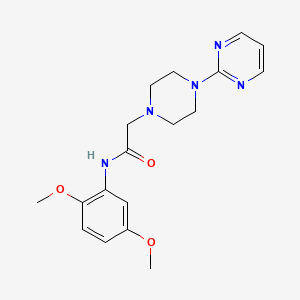
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B2513176.png)
![propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2513177.png)
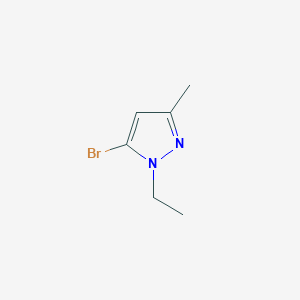
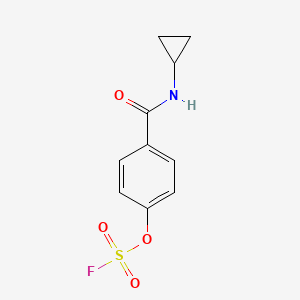
![1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2513180.png)
